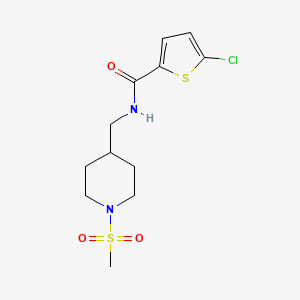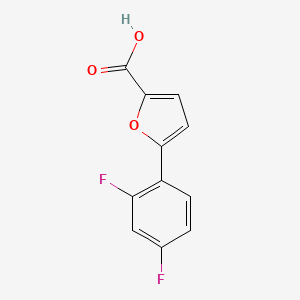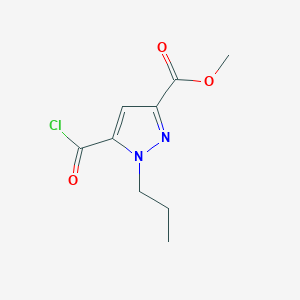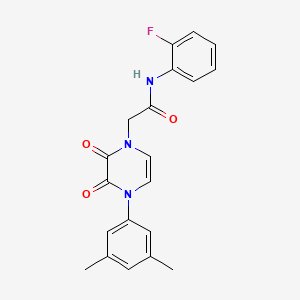![molecular formula C29H31N3O4 B2363468 2-[3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(4-ethylphenyl)acetamide CAS No. 932308-27-5](/img/structure/B2363468.png)
2-[3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(4-ethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including an amide group (-CONH2), a quinolinone group (a type of heterocyclic compound), and methoxy groups (-OCH3). The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the quinolinone core, followed by the introduction of the amide group and the methoxy groups. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these functional groups around the quinolinone core. The presence of the amide group could lead to the formation of hydrogen bonds, which could affect the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups it contains. For example, the amide group could undergo hydrolysis to form a carboxylic acid and an amine. The methoxy groups could be demethylated under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the amide group could increase the compound’s solubility in water, while the methoxy groups could increase its lipophilicity .Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Interactions
A detailed study on the synthesis of related quinoline derivatives showcases the potential of such compounds in medicinal chemistry. For instance, a facile three-step synthesis of (±)-crispine A via an acyliminium ion cyclisation highlights the chemical versatility and potential for creating complex molecules with significant bioactivity (King, 2007). This process underlines the importance of efficient synthetic routes in pharmaceutical research, which could be relevant for the exploration of the compound .
Antimicrobial Applications
The synthesis and characterization of new quinazolines, including compounds structurally related to the target, have shown potential as antimicrobial agents. This suggests that modifications to the quinoline core, such as those found in the compound , could be explored for antibacterial and antifungal applications (Desai, Shihora, & Moradia, 2007).
Antitumor Activity
Research on novel 3-benzyl-substituted-4(3H)-quinazolinones, which share a similar structural motif with the compound of interest, demonstrated broad-spectrum antitumor activity. This suggests that the quinoline derivatives, by virtue of their structural framework, might hold potential in cancer research, offering a starting point for the development of new anticancer agents (Al-Suwaidan et al., 2016).
Neuroprotection and Antiviral Effects
The therapeutic efficacy of anilidoquinoline derivatives in treating Japanese encephalitis highlights the potential neuroprotective and antiviral applications of compounds within this chemical class. Significant antiviral and antiapoptotic effects suggest that derivatives of quinoline, including the compound , could be explored for their effectiveness against various neurological pathogens (Ghosh et al., 2008).
Anticancer Agents Development
The design of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure and their evaluation against various cancer cell lines underscore the quinoline derivatives' potential as anticancer agents. This research indicates that structural elaboration on the quinoline core, akin to the specified compound, could yield promising leads in oncology (Fang et al., 2016).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[3-[(3,4-dimethoxyanilino)methyl]-7-methyl-2-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O4/c1-5-20-7-10-23(11-8-20)31-28(33)18-32-25-14-19(2)6-9-21(25)15-22(29(32)34)17-30-24-12-13-26(35-3)27(16-24)36-4/h6-16,30H,5,17-18H2,1-4H3,(H,31,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSPJPHBVDDLHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C=CC(=C3)C)C=C(C2=O)CNC4=CC(=C(C=C4)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methyl-2-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2363386.png)



![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2363393.png)

![1-acetyl-N-(2-methyl-4,5-dihydronaphtho[1,2-d]thiazol-8-yl)indoline-5-sulfonamide](/img/structure/B2363395.png)
![7-Methyl-2-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one](/img/structure/B2363396.png)

![4-[2-(3-chlorophenyl)-2-oxoethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2363398.png)
![2-chloro-N-[2-(2-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]quinoline-4-carboxamide](/img/structure/B2363399.png)
![N,N-dimethyl-5-[(phenylsulfonyl)amino]-6-piperazin-1-ylnicotinamide](/img/structure/B2363405.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[2-methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide](/img/structure/B2363408.png)